Piperidine-3-carbaldehyde
Overview
Description
Piperidine-3-carbaldehyde, also known as nicotinaldehyde, is an organic compound with the formula C5H4NCHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless liquid that is routinely available commercially .
Synthesis Analysis
An efficient method for the synthesis of highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields .Molecular Structure Analysis
The molecular structure of Piperidine-3-carbaldehyde has been analyzed using various methods such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations have been made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
Piperidine-3-carbaldehyde can participate in various chemical reactions. For instance, it can be involved in multicomponent reactions for the synthesis of highly functionalized piperidines .Physical And Chemical Properties Analysis
Piperidine-3-carbaldehyde is a colorless liquid . It has a molecular weight of 107.1100 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Synthesis of Novel Compounds
Alzheimer's Disease and Memory Disorders : Derivatives of 3-piperidine carbaldehyde oxime are significant in treating Alzheimer's disease, senile dementia, or memory disorders in the aged (Morrison & Rutström, 2002).
Novel Tricyclic Derivatives : Piperidine facilitates the formation of novel tricyclic chromeno[3,4-c]pyridine derivatives, as observed in reactions involving 4-chlorocoumarin-3-carbaldehyde (Ivanov et al., 2014).
Pyrrolidin-2-ones and 3-iodopyrroles : Piperidine derivatives are used for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles, important in organic chemistry (Wang et al., 2018).
Chemical Analysis and Synthesis Techniques
Microwave-assisted Synthesis : Piperidine is used in the solvent-free microwave-assisted synthesis of dimethine cyanine dyes, which are significant for DNA detection (Zhang et al., 2008).
Synthesis of Quinoline Derivatives : It's used in the synthesis of 2-(piperidin-1-yl) quinoline-3-carbaldehydes, which have various chemical and biological activities (Gouda & El‐Bana, 2022).
Biological and Medical Research
Antimicrobial Activity : Piperidine derivatives show significant antimicrobial activity, as observed in synthesized compounds like 1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones (Ashok et al., 2014).
Anticancer Activity : Piperidine-based derivatives, such as N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, are synthesized and evaluated for their anticancer activity (Subhash & Bhaskar, 2021).
Chemical Properties and Analysis
Synthesis of Fluorescent Compounds : Piperidine assists in synthesizing coumarin-based fluorescent compounds for various applications, including photophysical studies (Sanap et al., 2012).
Chemistry of Quinoline Derivatives : Research highlights on 2-chloroquinoline-3-carbaldehyde and related analogs, including synthetic applications and biological evaluations, show the versatility of piperidine derivatives in chemical research (Hamama et al., 2018).
Safety and Hazards
While specific safety and hazard information for Piperidine-3-carbaldehyde is not available in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Future Directions
Piperidines, including Piperidine-3-carbaldehyde, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQUTDXGQDKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578751 | |
Record name | Piperidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-3-carbaldehyde | |
CAS RN |
353290-29-6 | |
Record name | Piperidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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